molecular formula C10H14ClNO2S B6212718 methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride CAS No. 2703780-49-6

methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride

Cat. No.: B6212718
CAS No.: 2703780-49-6
M. Wt: 247.7
InChI Key:
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Description

Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride is a synthetic organic compound that features a thiophene ring substituted with a pyrrolidine moiety and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. For instance, 2-bromothiophene can react with pyrrolidine in the presence of a base such as potassium carbonate.

    Esterification: The carboxylic acid group on the thiophene ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) would be essential to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for investigating binding affinities and specificities with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers or organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(pyrrolidin-2-yl)furan-2-carboxylate hydrochloride: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 5-(piperidin-2-yl)thiophene-2-carboxylate hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Ethyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride is unique due to the combination of its thiophene ring and pyrrolidine moiety, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.

Properties

CAS No.

2703780-49-6

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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